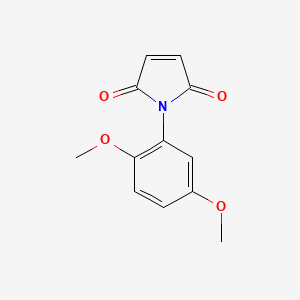

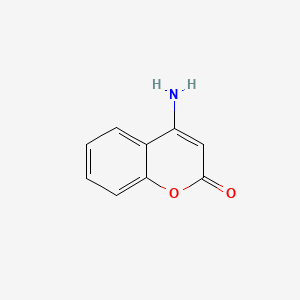

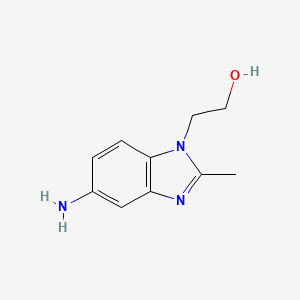

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several key steps, including the formation of Schiff bases and subsequent cyclocondensation reactions. For example, the synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, which are structurally related to 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, involves converting 2-(α-hydroxy benzyl) benzimidazole to its α-bromo derivative followed by reaction with various reagents (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The structure and vibrational studies of related benzimidazole compounds, such as ±1-(1H-Benzoimidazol-2-YL) Ethanol, have been characterized using spectroscopic techniques and computational methods. DFT calculations are commonly employed to understand the conformational preferences and electronic structure of these molecules, providing insights into their reactivity and properties (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, highlighting their versatility. For instance, their reaction with RuCl3 under refluxing conditions forms complexes, as demonstrated in the study of azoimidazoles. These reactions are crucial for the development of coordination compounds with potential application in catalysis and materials science (Misra, Das, Sinha, Ghosh, & Pal, 1998).

Scientific Research Applications

Synthesis and Biological Significance:

- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, as a derivative of benzoimidazole, is utilized in synthesizing various compounds with significant biological activities. Benzoimidazole derivatives, including those related to the given compound, exhibit a range of biological properties such as antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer activities (El-Meguid, 2014).

Antimicrobial Properties:

- Research involving the synthesis of compounds containing the benzoimidazole moiety, like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, has shown that these compounds are effective against a range of microbial species. This includes gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria like Escherichia coli and Pseudomonas aeuroginosa, and fungi such as Candida albicans and Aspergillus niger (El-Meguid, 2014).

Vibrational and Structural Studies

Conformational Analysis and Quantum Chemical Calculations:

- Studies have been conducted on similar benzoimidazole compounds to analyze their conformational structure, vibrational properties, and other molecular aspects. These studies involve detailed quantum chemical calculations and can provide insights into the physical and chemical properties of compounds like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol (Oturak, Kınaytürk, & Şahin, 2015).

Ligand Synthesis and Characterization

Synthesis and Complexation with Transition Metals:

- The benzoimidazole framework, as seen in 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, is also instrumental in synthesizing new ligands for complexation with transition metals. These ligands, when complexed with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), are characterized using techniques such as IR, NMR, and UV-Vis spectra. Such studies are crucial in developing new materials with potential applications in fields like catalysis and materials science (Jamel & Al-Obaidi, 2018).

properties

IUPAC Name |

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFVMCHZDDTOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCO)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356957 |

Source

|

| Record name | 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

CAS RN |

247109-31-5 |

Source

|

| Record name | 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.